3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine
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Overview
Description
3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with tosyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydride, potassium carbonate, and other bases are commonly used for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazolopyridine derivatives, and other heterocyclic compounds .
Scientific Research Applications
3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-amine: A closely related compound with similar structural features but without the tosyl group.
5-Amino-3-methyl-1-phenylpyrazole: Another similar compound with an amino group at the 5-position.
Uniqueness
The presence of the tosyl group in 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-amine imparts unique chemical properties, making it more reactive in certain substitution reactions. This uniqueness allows for the synthesis of a broader range of derivatives and applications .
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O2S/c1-12-8-10-15(11-9-12)23(21,22)16-13(2)19-20(17(16)18)14-6-4-3-5-7-14/h3-11H,18H2,1-2H3 |
InChI Key |
QPBNCIDAHWNBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)N |
Origin of Product |
United States |
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